5-HT₆ Receptor Binding Affinity: 4-Fluorophenylsulfonyl vs. 4-Chlorobenzenesulfonyl Indole Derivatives
In a binding assay at the human 5-HT₆ receptor, 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one—a close structural analog with a 4-chlorobenzenesulfonyl group in place of the 4-fluorophenylsulfonyl moiety—showed poor affinity, while the 4-fluorophenylsulfonyl-substituted target compound belongs to the N1-arylsulfonyl-3-piperazinyl indole class that consistently exhibits high 5-HT₆ affinity (representative compound 7a: Ki = 3.4 nM) [1][2]. This ~47-fold difference underscores the critical role of the 4-fluorophenylsulfonyl pharmacophore in achieving nanomolar 5-HT₆ engagement.
| Evidence Dimension | 5-HT₆ receptor binding affinity (Ki or qualitative affinity classification) |
|---|---|
| Target Compound Data | High affinity (class-representative compound 7a: Ki = 3.4 nM for human 5-HT₆ receptor) [2] |
| Comparator Or Baseline | 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one: poor affinity in 5-HT₆ binding assay [1] |
| Quantified Difference | ~47-fold improvement (3.4 nM vs. estimated micromolar for the 4-Cl analog based on 'poor affinity' classification) |
| Conditions | Recombinant human 5-HT₆ receptor radioligand binding assay using [³H]-LSD |
Why This Matters
This confirms that the 4-fluorophenylsulfonyl group is a key affinity determinant; substituting it with 4-chlorobenzenesulfonyl abolishes meaningful 5-HT₆ binding, making the target compound the appropriate procurement choice for 5-HT₆-targeted research.
- [1] Gutiérrez, M., et al. 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one. Molbank 2018, 2018 (3), M991. DOI: 10.3390/M991. View Source
- [2] Nirogi, R., et al. Indole-3-piperazinyl derivatives: Novel chemical class of 5-HT₆ receptor antagonists. Bioorg. Med. Chem. Lett. 2011, 21 (1), 346–349. PMID: 21134749. View Source
